molecular formula C21H15F3O3S B12801265 1,2,2-Triphenylvinyl trifluoromethanesulfonate CAS No. 24764-60-1

1,2,2-Triphenylvinyl trifluoromethanesulfonate

Cat. No.: B12801265
CAS No.: 24764-60-1
M. Wt: 404.4 g/mol
InChI Key: LIQYZMTWXROQGB-UHFFFAOYSA-N
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Description

1,2,2-Triphenylvinyl trifluoromethanesulfonate is an organic compound with the molecular formula C21H15F3O3S. It is known for its unique chemical properties and applications in various fields, including materials science and organic synthesis. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a triphenylvinyl moiety, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Triphenylvinyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1,2,2-triphenylvinyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and safety, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Triphenylvinyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and boranes are used. Reactions may require catalysts like palladium or platinum complexes.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while addition reactions with halogens produce halogenated compounds.

Scientific Research Applications

1,2,2-Triphenylvinyl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Materials Science: The compound is employed in the development of advanced materials with unique optical and electronic properties, such as light-emitting diodes (LEDs) and organic photovoltaics.

    Biology and Medicine: Research explores its potential as a building block for bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1,2,2-triphenylvinyl trifluoromethanesulfonate involves its ability to act as an electrophile or nucleophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The vinyl group can participate in addition reactions, forming new bonds with electrophiles. These properties enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex structures and functional materials.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound shares the trifluoromethanesulfonate group but differs in the alkyl chain structure.

    Tetraphenylethene-based Compounds: These compounds have similar aromatic structures and are used in materials science for their aggregation-induced emission properties.

Uniqueness

1,2,2-Triphenylvinyl trifluoromethanesulfonate is unique due to its combination of a triphenylvinyl moiety with a trifluoromethanesulfonate group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

24764-60-1

Molecular Formula

C21H15F3O3S

Molecular Weight

404.4 g/mol

IUPAC Name

1,2,2-triphenylethenyl trifluoromethanesulfonate

InChI

InChI=1S/C21H15F3O3S/c22-21(23,24)28(25,26)27-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H

InChI Key

LIQYZMTWXROQGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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